molecular formula C19H25ClN4O2 B2813374 2-chloro-4-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)-N-(2-methylpropyl)benzamide CAS No. 1241619-26-0

2-chloro-4-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)-N-(2-methylpropyl)benzamide

Cat. No.: B2813374
CAS No.: 1241619-26-0
M. Wt: 376.89
InChI Key: QYBPSLFRDWLUFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-4-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)-N-(2-methylpropyl)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes a chloro-substituted benzamide core, a cyanocyclopentyl group, and an isobutyl side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)-N-(2-methylpropyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Nitration and Reduction: The benzene ring is first nitrated to introduce a nitro group, which is then reduced to an amine.

    Chlorination: The amine is chlorinated to introduce the chloro group at the desired position.

    Amidation: The chloro-substituted benzene is then reacted with isobutylamine to form the benzamide.

    Carbamoylation: The benzamide is further reacted with 1-cyanocyclopentyl isocyanate to introduce the carbamoyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)-N-(2-methylpropyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines or to reduce other functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to create derivatives of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzamides.

Scientific Research Applications

2-chloro-4-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)-N-(2-methylpropyl)benzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research may focus on its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-4-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)-N-(2-methylpropyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s effects are mediated through its binding to these targets, leading to changes in their activity and subsequent downstream effects.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-4-aminobenzamide: Similar structure but lacks the cyanocyclopentyl and isobutyl groups.

    4-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)-N-(2-methylpropyl)benzamide: Similar structure but without the chloro group.

    2-chloro-N-(2-methylpropyl)benzamide: Similar structure but lacks the carbamoyl and cyanocyclopentyl groups.

Uniqueness

2-chloro-4-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)-N-(2-methylpropyl)benzamide is unique due to the presence of both the chloro and cyanocyclopentyl groups, which confer specific chemical and biological properties

Properties

IUPAC Name

2-chloro-4-[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]amino]-N-(2-methylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25ClN4O2/c1-13(2)10-23-18(26)15-6-5-14(9-16(15)20)22-11-17(25)24-19(12-21)7-3-4-8-19/h5-6,9,13,22H,3-4,7-8,10-11H2,1-2H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYBPSLFRDWLUFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=C(C=C(C=C1)NCC(=O)NC2(CCCC2)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.